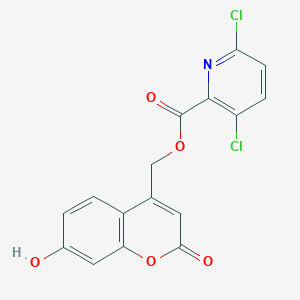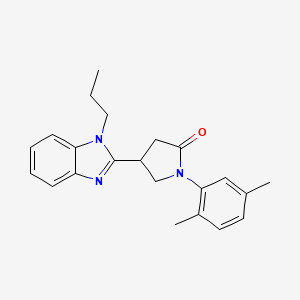![molecular formula C19H33N3O B2820182 N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide CAS No. 1808359-43-4](/img/structure/B2820182.png)
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in scientific research due to its unique properties. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have numerous applications in the field of dentistry and beyond.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP that can interact with tooth enamel and promote remineralization. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide may also inhibit the growth of cariogenic bacteria by interfering with their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to promote remineralization and inhibit the growth of cariogenic bacteria, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have anti-inflammatory and antibacterial properties, as well as the ability to enhance the mechanical properties of dental materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide for lab experiments is its ability to promote remineralization of tooth enamel, which can be measured using a variety of techniques. However, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be difficult to work with due to its complex structure and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are numerous potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide. One area of focus is the development of new formulations and delivery systems for N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide that can enhance its efficacy and ease of use. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide in tissue engineering and regenerative medicine, where it may have applications in the repair and regeneration of bone and other tissues. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide and its potential applications in a variety of fields.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic digestion. One commonly used method involves the reaction of casein phosphopeptide with calcium and phosphate ions to form the N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide complex.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been extensively studied for its potential applications in the prevention and treatment of dental caries. Research has shown that N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can help to remineralize tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has also been investigated for its potential use in other areas, such as drug delivery and tissue engineering.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-propan-2-ylazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-15(2)17-8-7-12-22(13-9-17)16(3)18(23)21-19(14-20)10-5-4-6-11-19/h15-17H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRNUNVODUUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)


![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)


![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)
![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)